Lower Computed Lipophilicity (XLogP3) Relative to 3-Chloro-4-Fluorophenyl Regioisomer
The target compound exhibits an XLogP3 value of 3.6, as computed by the PubChem XLogP3 algorithm [1]. In contrast, the structurally related analog 1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea (CID 2237250) displays an XLogP3 of 4.5 under the same computational method [2]. This represents a reduction of 0.9 log units in predicted lipophilicity for the target molecule.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)urea (CID 2237250): XLogP3 = 4.5 |
| Quantified Difference | ΔXLogP3 = –0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2025.09.15) |
Why This Matters
A lower LogP by nearly one log unit can substantially improve aqueous solubility and reduce non-specific protein binding in biochemical assays, directly influencing assay robustness and hit-to-lead progression decisions.
- [1] PubChem. Compound Summary for CID 2253996, 1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea. National Center for Biotechnology Information (2026). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2253996 View Source
- [2] PubChem. Compound Summary for CID 2237250, 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)urea. National Center for Biotechnology Information (2026). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2237250 View Source
